Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]
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Overview
Description
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] is a spirocyclic compound characterized by a unique structure where two rings are connected through a single common atom. This compound is part of a broader class of spiro compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] typically involves cyclization reactions. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides are generated in situ and react with dipolarophiles to form the spirocyclic structure . Another approach involves the use of metal-catalyzed reactions to facilitate the formation of the spirocyclic core .
Industrial Production Methods
Industrial production of spirocyclic compounds often employs microwave-assisted multicomponent reactions. This method accelerates reaction rates and improves yields, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] has several applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design for its three-dimensional structure and biological properties.
Spiroquinoxaline: Exhibits interesting biological activities and is used in drug discovery.
Uniqueness
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C11H12OS |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane] |
InChI |
InChI=1S/C11H12OS/c1-2-4-10-9(3-1)5-6-11(10)12-7-8-13-11/h1-4H,5-8H2 |
InChI Key |
HKWYVBKJGUEDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)OCCS2 |
Origin of Product |
United States |
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